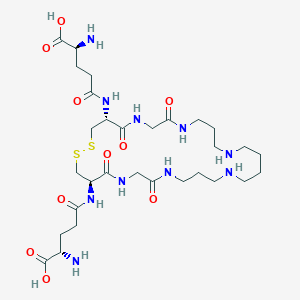![molecular formula C12H13N3O B1265252 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one CAS No. 1093058-26-4](/img/structure/B1265252.png)
4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one
Vue d'ensemble
Description
4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one, also known as 4-phenyl-1H-1,2,4-triazol-1-ylbutan-2-one, is a synthetic organic compound belonging to the family of triazolone derivatives. It is a white crystalline solid that is soluble in various organic solvents. This compound has a wide range of applications in scientific research and is used as a building block in organic synthesis.
Applications De Recherche Scientifique
CYP26A1 Inhibitory Activity
4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one and its derivatives demonstrate notable activity as inhibitors of the enzyme CYP26A1. This was established through cell-based assays, where certain derivatives displayed inhibitory activity comparable to known inhibitors. Such activity suggests potential applications in fields where CYP26A1 plays a critical role, such as in certain metabolic pathways (Pautus et al., 2006).
Structural Studies
The structural characteristics of this compound derivatives have been extensively studied. Investigations into crystal structures of similar compounds provide insights into their conformational dynamics and potential interactions, which is vital for understanding their biological activities and applications in drug design (Anderson et al., 1984).
Molecular Conformation and Weak Hydrogen Bonds
The compound and its variants exhibit interesting molecular conformational behaviors and engage in weak hydrogen bonding. These characteristics are significant in understanding the molecular interactions and stability of these compounds, which can be applied in material science and pharmacology (Ciunik et al., 2002).
Antimicrobial Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit potential as antimicrobial agents, suggesting their use in developing new antimicrobial therapies (Al‐Azmi & Mahmoud, 2020).
Synthesis and Fungicidal Activity
Some derivatives of this compound have been synthesized and tested for their fungicidal activity. These studies indicate the potential of these compounds in agricultural applications, particularly as fungicides to protect crops from fungal infections (Mao et al., 2013).
Propriétés
IUPAC Name |
4-phenyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(8-15-10-13-9-14-15)7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMHBWUDAPTOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)
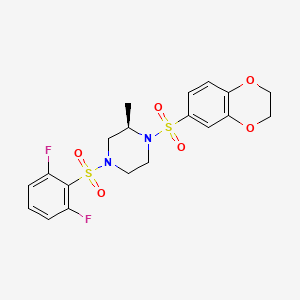
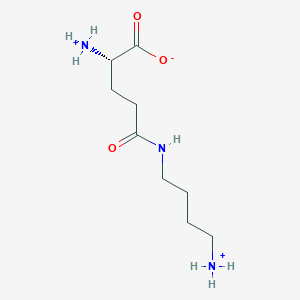
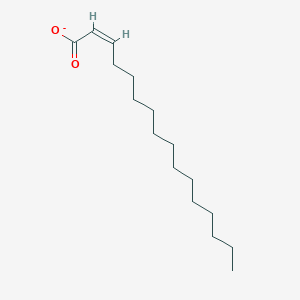
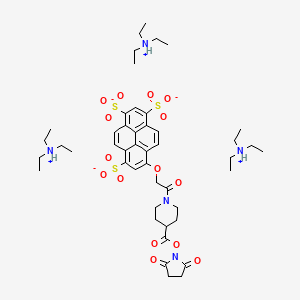
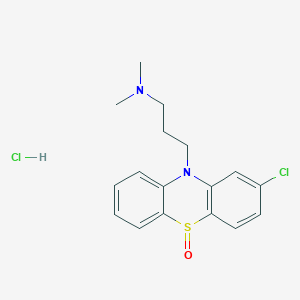
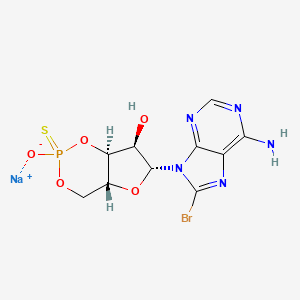
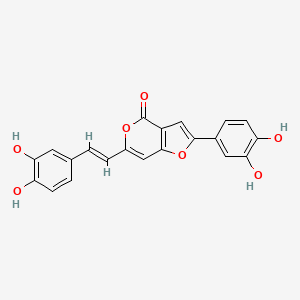
![(2S)-2-[[(2S,3R,4S,5R)-5-(Aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide](/img/structure/B1265182.png)
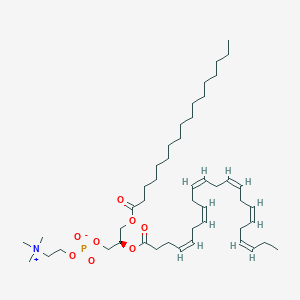
![3-[[1-[1-(methylthio)propan-2-yl]-4-piperidinyl]oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1265188.png)
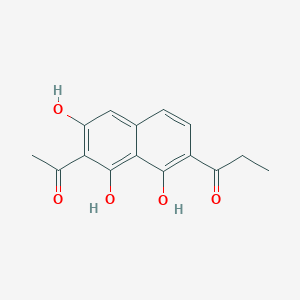
![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)
